molecular formula C7H12 B3367952 4-Methyl-2-hexyne CAS No. 20198-49-6

4-Methyl-2-hexyne

Cat. No. B3367952
CAS RN: 20198-49-6
M. Wt: 96.17 g/mol
InChI Key: ABEXZFRJQJSEBW-UHFFFAOYSA-N
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Description

4-Methyl-2-hexyne is a chemical compound with the molecular formula C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-hexyne consists of seven carbon atoms and twelve hydrogen atoms . The structure can be represented in 2D or 3D models .

Scientific Research Applications

Vibrational Spectra and Molecular Mechanics

4-Methyl-2-hexyne has been studied for its vibrational spectra and molecular mechanics. Infrared and Raman spectra were obtained for this compound and its vibrational frequencies were assigned through normal coordinate calculations. The compound exists as a mixture of three conformers, with molecular mechanics calculations made for both 4-methyl-2-hexyne and 4-methyl-2-pentyne (Woodyard, Barbaree, & Crowder, 1992).

Living Polymerizations of Internal Alkynes

4-Methyl-2-hexyne has been demonstrated to undergo living polymerizations at 50°C using (arylimido)niobium(V)-alkylidene complex catalysts. This process is critical for the living polymerization without certain catalyst deactivation, and the living nature of these polymerizations has been preserved under optimized conditions (Izawa & Nomura, 2020).

Microwave Spectroscopy and Quantum Chemistry

The microwave spectrum of 1-hexyne, which can be related to 4-methyl-2-hexyne, reveals the presence of conformers characterized through microwave spectroscopy and quantum chemistry. The structural parameters and energies of these conformers were determined through ab initio quantum mechanical calculations (Utzat, Bohn, & Michels, 2007).

Decomposition on Metal Surfaces

4-Methyl-2-hexyne's behavior in decomposition on metal surfaces like Ru(0001) has been studied. The decomposition pathways and products of hexylidyne, a derivative of 1-hexyne, on such metal surfaces have been analyzed using reflection-absorption infrared spectroscopy (García, Barros, & Ilharco, 2002).

Polymerization Studies

The polymerization of 4-methyl-1-hexyne has been extensively studied. This includes the polymerization of its racemic and optically active forms using specific catalysts to produce high molecular weight linear polymers. The products of these polymerizations have been analyzed through various methods like ozonolysis and hydrogenation [(Ciardelli, Benedetti, & Pieroni, 1967)](https://consensus.app/papers/polymerization-racemic-optically-4‐methyl‐1‐hexyne-ciardelli/16c2b49751275971a605405d8943f8b2/?utm_source=chatgpt).

properties

IUPAC Name

4-methylhex-2-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h7H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEXZFRJQJSEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942271
Record name 4-Methylhex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-hexyne

CAS RN

20198-49-6
Record name 4-Methyl-2-hexyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylhex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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